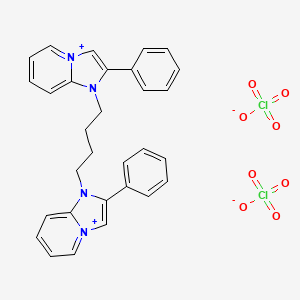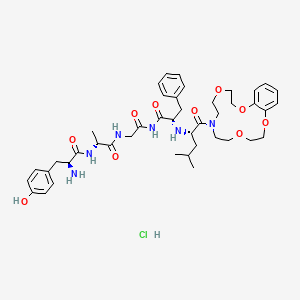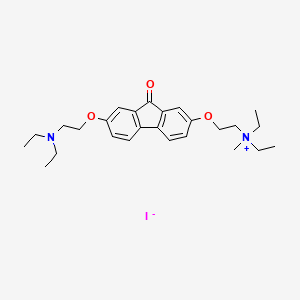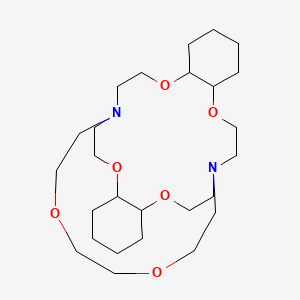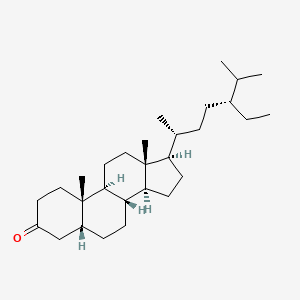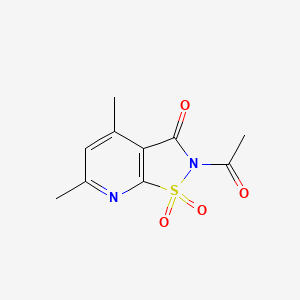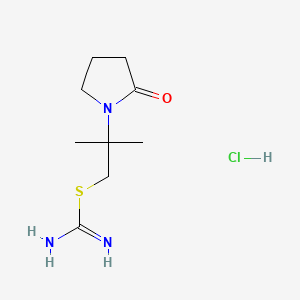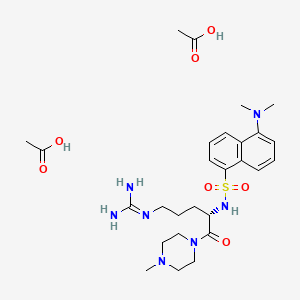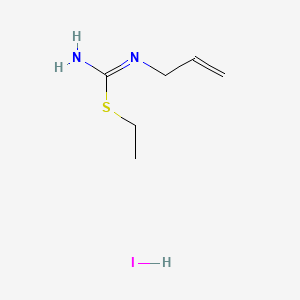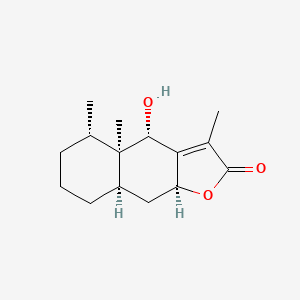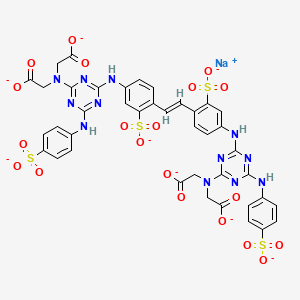
Glycine, N,N'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt is a complex organic compound. It is known for its applications in various scientific fields, particularly in the synthesis of dyes and pigments. This compound is characterized by its intricate molecular structure, which includes multiple sulfonic acid groups, phenylene rings, and triazine units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt involves several steps. The process typically begins with the preparation of intermediate compounds, such as sulfonated phenylene diamines and triazine derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial production also incorporates purification steps, such as filtration and crystallization, to isolate the final product from impurities.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.
Aplicaciones Científicas De Investigación
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups and triazine units play a crucial role in its reactivity and binding properties. These interactions can lead to various biological and chemical effects, depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share similar sulfonic acid groups and are used in similar applications.
Triazine derivatives: These compounds contain triazine units and are used in the synthesis of dyes and pigments.
Azo dyes: These compounds contain azo groups and are widely used in the dye industry.
Uniqueness
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt is unique due to its complex molecular structure, which combines multiple functional groups and aromatic units. This complexity contributes to its versatility and reactivity in various scientific and industrial applications.
Propiedades
Número CAS |
174305-36-3 |
|---|---|
Fórmula molecular |
C40H28N12NaO20S4-7 |
Peso molecular |
1148.0 g/mol |
Nombre IUPAC |
sodium;2-[[4-[4-[(E)-2-[4-[[4-[bis(carboxylatomethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C40H36N12O20S4.Na/c53-31(54)17-51(18-32(55)56)39-47-35(41-23-7-11-27(12-8-23)73(61,62)63)45-37(49-39)43-25-5-3-21(29(15-25)75(67,68)69)1-2-22-4-6-26(16-30(22)76(70,71)72)44-38-46-36(42-24-9-13-28(14-10-24)74(64,65)66)48-40(50-38)52(19-33(57)58)20-34(59)60;/h1-16H,17-20H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,41,43,45,47,49)(H2,42,44,46,48,50);/q;+1/p-8/b2-1+; |
Clave InChI |
HAZGLGDXITZVHO-TYYBGVCCSA-F |
SMILES isomérico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CC(=O)[O-])CC(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CC(=O)[O-])CC(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


